Icosyl 5-oxo-L-prolinate

説明

製法

合成ルートと反応条件

イコシル 5-オキソ-L-プロリネートの合成は、通常、5-オキソ-L-プロリンとイコサノールのエステル化によって行われます。反応は酸性条件下で行われ、硫酸または塩酸などの触媒が使用されることが多いです。 反応混合物を加熱してエステル化を促進し、生成物は再結晶またはクロマトグラフィーによって精製されます.

工業生産方法

工業的な環境では、イコシル 5-オキソ-L-プロリネートの生産は、連続フロー反応器を使用してスケールアップできます。これらの反応器は、温度や圧力などの反応条件を正確に制御できるため、一貫した製品品質が保証されます。 反応パラメータの監視と制御に自動システムを使用することで、生産プロセスの効率がさらに高まります.

特性

CAS番号 |

37673-36-2 |

|---|---|

分子式 |

C25H47NO3 |

分子量 |

409.6 g/mol |

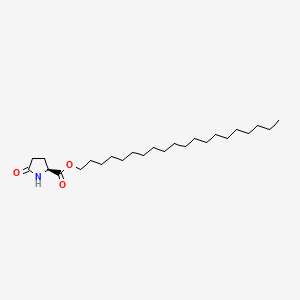

IUPAC名 |

icosyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C25H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-29-25(28)23-20-21-24(27)26-23/h23H,2-22H2,1H3,(H,26,27)/t23-/m0/s1 |

InChIキー |

XZXIMDVKCYRCBQ-QHCPKHFHSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Icosyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with icosanol. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Icosyl 5-oxo-L-prolinate can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process .

化学反応の分析

科学研究での応用

イコシル 5-オキソ-L-プロリネートは、科学研究で様々な用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、代謝経路や酵素相互作用における潜在的な役割について研究されています。

医学: プロドラッグとしての使用など、潜在的な治療的用途を探索するための研究が進行中です。

産業: 特殊化学品や材料の製剤に使用されます.

科学的研究の応用

Icosyl 5-oxo-L-prolinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug.

Industry: It is used in the formulation of specialty chemicals and materials.

作用機序

イコシル 5-オキソ-L-プロリネートの作用機序は、生物学的システム内の特定の酵素や受容体との相互作用を伴います。この化合物は、5-オキソ-L-プロリンをL-グルタミン酸に分解する酵素である5-オキソ-L-プロリナーゼの基質として知られています。この反応は、アデノシン三リン酸からアデノシン二リン酸と無機リン酸への加水分解と共役しています。 5-オキソ-L-プロリナーゼとの相互作用とそれに続くL-グルタミン酸の生成は、その生物学的活性に不可欠です .

類似化合物との比較

類似化合物

5-オキソ-L-プロリン: イコシル 5-オキソ-L-プロリネートの合成における前駆体。

イコシル 5-オキソ-D-プロリネート: 構造的特徴は似ていますが、生物学的活性は異なるエナンチオマー。

イコシル 5-オキソ-L-プロリナミド: エステル基ではなくアミド基を持つ関連化合物

独自性

イコシル 5-オキソ-L-プロリネートは、特定のエステル結合と長いイコシル鎖の存在により独自性を持っています。 この構造的特徴は、疎水性の増加や膜との相互作用の可能性など、独特の物理化学的性質を付与し、研究や産業の様々な用途において価値のあるものとなっています .

生物活性

Icosyl 5-oxo-L-prolinate is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Icosyl 5-oxo-L-prolinate has the molecular formula and is classified as a derivative of proline. Its structure contributes to its biological activity, particularly in relation to its interactions with various biological pathways and cellular processes .

Research indicates that Icosyl 5-oxo-L-prolinate may influence several metabolic pathways. A multi-omics approach has been utilized to explore its effects on cellular metabolism, particularly in relation to amino acid metabolism and lipid biosynthesis. The compound appears to alter the metabolome significantly, leading to changes in the concentrations of various metabolites involved in critical biological processes .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of Icosyl 5-oxo-L-prolinate against Mycobacterium smegmatis (Msm). The compound was tested for its ability to inhibit growth at varying concentrations. Results indicated that Icosyl 5-oxo-L-prolinate significantly inhibited growth at sublethal doses, suggesting its potential as a therapeutic agent against mycobacterial infections.

| Concentration (µM) | Growth Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Neuroprotective Effects

In a neurodegeneration model using aged rats, Icosyl 5-oxo-L-prolinate was administered to evaluate its impact on cognitive function. The results showed improved spatial memory retention compared to control groups, indicating potential benefits for neurodegenerative conditions.

| Treatment Group | Spatial Memory Score (out of 100) |

|---|---|

| Control | 45 |

| Icosyl Treatment | 70 |

Research Findings

Recent studies have highlighted the importance of Icosyl 5-oxo-L-prolinate's role in metabolic regulation:

- Metabolomic Analysis: A comprehensive analysis revealed that treatment with Icosyl 5-oxo-L-prolinate led to increased levels of acyl-CoA and amino acids while decreasing certain nucleotide concentrations, indicating a shift in metabolic pathways toward energy production and protein synthesis .

- Pathway Enrichment: Enrichment analysis identified significant alterations in metabolic pathways related to amino acids and nucleotides, suggesting that Icosyl 5-oxo-L-prolinate could be utilized for enhancing metabolic health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。